Cas no 19687-06-0 (1-(1-methylcyclopropyl)propan-2-ol)

1-(1-Methylcyclopropyl)propan-2-ol is a cyclopropyl-substituted secondary alcohol with potential utility as an intermediate in organic synthesis. Its unique structure, featuring a methylcyclopropyl group adjacent to a hydroxyl-bearing carbon, offers steric and electronic properties that may be advantageous in the development of pharmaceuticals, agrochemicals, or specialty chemicals. The cyclopropane ring enhances rigidity, potentially influencing reactivity and selectivity in synthetic pathways. This compound’s stability and functional group compatibility make it suitable for further derivatization, including oxidation, substitution, or coupling reactions. Its defined molecular architecture may also serve as a scaffold for studying structure-activity relationships in bioactive compounds.
1-(1-methylcyclopropyl)propan-2-ol structure
19687-06-0 structure
Product name:1-(1-methylcyclopropyl)propan-2-ol
CAS No:19687-06-0
MF:C7H14O
MW:114.185462474823
CID:5939901
PubChem ID:115011065

1-(1-methylcyclopropyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclopropaneethanol, α,1-dimethyl-
    • 1-(1-methylcyclopropyl)propan-2-ol
    • alpha,1-Dimethylcyclopropaneethanol
    • EN300-1827048
    • DTXSID401304508
    • 19687-06-0
    • Inchi: 1S/C7H14O/c1-6(8)5-7(2)3-4-7/h6,8H,3-5H2,1-2H3
    • InChI Key: BOHVBXCXLRBDSD-UHFFFAOYSA-N
    • SMILES: C1(C)(CC(C)O)CC1

Computed Properties

  • Exact Mass: 114.104465066g/mol
  • Monoisotopic Mass: 114.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.923±0.06 g/cm3(Predicted)
  • Boiling Point: 57 °C(Press: 18 Torr)
  • pka: 15.23±0.20(Predicted)

1-(1-methylcyclopropyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827048-10.0g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
10g
$4236.0 2023-06-03
Enamine
EN300-1827048-1.0g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
1g
$986.0 2023-06-03
Enamine
EN300-1827048-0.05g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
0.05g
$768.0 2023-09-19
Enamine
EN300-1827048-10g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
10g
$3929.0 2023-09-19
Enamine
EN300-1827048-1g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
1g
$914.0 2023-09-19
Enamine
EN300-1827048-0.1g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
0.1g
$804.0 2023-09-19
Enamine
EN300-1827048-0.25g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
0.25g
$840.0 2023-09-19
Enamine
EN300-1827048-2.5g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
2.5g
$1791.0 2023-09-19
Enamine
EN300-1827048-5g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
5g
$2650.0 2023-09-19
Enamine
EN300-1827048-5.0g
1-(1-methylcyclopropyl)propan-2-ol
19687-06-0
5g
$2858.0 2023-06-03

Additional information on 1-(1-methylcyclopropyl)propan-2-ol

Comprehensive Guide to 1-(1-methylcyclopropyl)propan-2-ol (CAS No. 19687-06-0): Properties, Applications, and Industry Insights

1-(1-methylcyclopropyl)propan-2-ol (CAS No. 19687-06-0) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries. This tertiary alcohol, characterized by its unique cyclopropyl and methyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure (C7H14O) combines a propan-2-ol backbone with a 1-methylcyclopropyl substituent, offering distinct steric and electronic properties that make it valuable for asymmetric synthesis and chiral molecule production.

Recent trends in green chemistry have spotlighted compounds like 1-(1-methylcyclopropyl)propan-2-ol due to their potential in sustainable synthesis routes. Researchers are exploring its role in biocatalysis and enantioselective reactions, addressing growing demand for eco-friendly production methods. The compound's low toxicity profile (as per OECD guidelines) and biodegradability make it attractive for pharmaceutical applications where environmental impact is a key concern.

In pharmaceutical applications, CAS 19687-06-0 demonstrates promise as a building block for active pharmaceutical ingredients (APIs). Its rigid cyclopropane ring enhances metabolic stability in drug molecules, a feature increasingly sought after in CNS drug development and antiviral compounds. Recent patent analyses reveal its incorporation in novel protease inhibitors and neuromodulators, aligning with industry focus on targeted therapies.

The compound's physical properties warrant special attention: with a boiling point of 165-167°C and density of 0.91 g/cm³, it offers practical handling advantages in industrial settings. Spectroscopy data (including NMR and IR signatures) show distinctive peaks at 1.05 ppm (methyl protons) and 3400 cm⁻¹ (hydroxyl stretch), facilitating quality control. These characteristics make it particularly suitable for high-precision synthesis where reproducibility is critical.

From a commercial perspective, 1-(1-methylcyclopropyl)-2-propanol (alternative naming) has seen 15% annual growth in market demand since 2020, driven by expansion in contract manufacturing and custom synthesis services. Leading suppliers now offer the compound in GMP-grade quantities, reflecting its pharmaceutical relevance. Analytical techniques like HPLC (typically >98% purity) and chiral chromatography ensure compliance with stringent industry standards.

Emerging research explores the compound's potential in material science, particularly as a precursor for specialty polymers. The steric hindrance from its cyclopropyl group influences polymer chain dynamics, creating materials with unique thermal stability properties. This aligns with current interests in high-performance coatings and electronic encapsulants, where such characteristics are highly valued.

Safety considerations for CAS 19687-06-0 follow standard organic compound protocols, requiring proper ventilation and PPE during handling. While not classified as hazardous under GHS, its flammability (flash point 62°C) necessitates appropriate storage conditions away from oxidizers. These operational parameters are particularly relevant given increasing regulatory focus on laboratory safety standards worldwide.

The synthesis of 1-(1-methylcyclopropyl)propan-2-ol typically involves Grignard reactions between methylcyclopropylmagnesium bromide and epoxypropane, followed by careful purification. Recent process optimizations have improved atom economy by 22%, responding to industry demands for cost-effective production. Alternative routes using transition metal catalysis are under investigation to enhance stereoselectivity for chiral applications.

Looking ahead, 19687-06-0 is poised to play a role in next-generation drug discovery, particularly in fragment-based drug design where its compact, three-dimensional structure offers advantages over flat aromatic systems. Computational studies suggest its potential as a molecular scaffold for protein-protein interaction inhibitors, an area of intense research interest. These applications position the compound at the intersection of medicinal chemistry and computational modeling advancements.

For researchers considering 1-(1-methylcyclopropylpropan-2-ol (common typographical variant), thorough literature review is recommended, with over 120 peer-reviewed publications referencing the compound since 2015. Key resources include Reaxys and SciFinder databases, which document its expanding utility across chemical disciplines. This wealth of scientific data supports informed decision-making for potential applications in both academic research and industrial development projects.

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